molecular formula C13H18O2 B5645259 3,4-dimethylphenyl pivalate

3,4-dimethylphenyl pivalate

Cat. No.: B5645259
M. Wt: 206.28 g/mol
InChI Key: OIEUONABFJIQJG-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl pivalate: is an organic compound with the molecular formula C13H18O2 It is an ester derived from pivalic acid and 3,4-dimethylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl pivalate can be synthesized through the Friedel-Crafts acylation of 3,4-dimethylphenol with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenyl pivalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce 3,4-dimethylphenol and pivalic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as aminolysis or transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: 3,4-Dimethylphenol and pivalic acid.

    Reduction: 3,4-Dimethylphenyl methanol.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dimethylphenyl pivalate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and can be used in the development of new materials and catalysts .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in polymer formulations. Its stability and resistance to hydrolysis make it valuable in applications requiring durable materials .

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl pivalate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 3,4-dimethylphenol and pivalic acid. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

  • 3,4-Dimethylphenyl acetate
  • 3,4-Dimethylphenyl benzoate
  • 3,4-Dimethylphenyl propionate

Comparison: 3,4-Dimethylphenyl pivalate is unique due to the presence of the bulky pivaloyl group, which imparts greater steric hindrance and stability compared to other esters like acetates or benzoates. This increased stability makes it more resistant to hydrolysis and suitable for applications requiring durable materials .

Properties

IUPAC Name

(3,4-dimethylphenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-6-7-11(8-10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEUONABFJIQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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